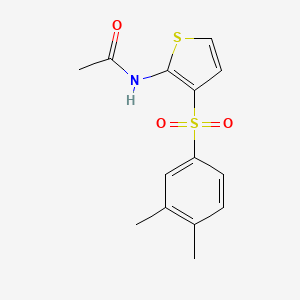

N-(3-((3,4-dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide

描述

N-(3-((3,4-Dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide is a sulfonated thiophene derivative featuring an acetamide group at the 2-position of the thiophene ring and a 3,4-dimethylphenyl sulfonyl moiety at the 3-position. For instance, sulfonated thiophenes and acetamides are frequently employed as intermediates in drug synthesis or as ligands in coordination chemistry due to their electronic versatility . The sulfonyl group enhances stability and modulates solubility, while the thiophene ring contributes to π-electron delocalization, which is critical in bioactive molecules or conductive polymers .

属性

IUPAC Name |

N-[3-(3,4-dimethylphenyl)sulfonylthiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-9-4-5-12(8-10(9)2)20(17,18)13-6-7-19-14(13)15-11(3)16/h4-8H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBGKTNUNIPUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(SC=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of N-(3-((3,4-dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide with related compounds:

Key Observations:

- Sulfonyl vs. Sulfamoyl/Sulfanyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with sulfamoyl () and sulfanyl () groups, which are less polar. This difference impacts solubility and reactivity; sulfonyl derivatives are often more stable and less prone to oxidation .

- Thiophene vs. Thiazole/Phthalimide Cores : Thiophene (aromatic, sulfur-containing) offers distinct electronic properties compared to thiazole (nitrogen-containing) or phthalimide (rigid, planar) rings. Thiazole derivatives, such as in , exhibit strong coordination with metals, while thiophenes are common in conductive polymers .

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, whereas dichlorophenyl () or dimethoxyphenyl () substituents alter electronic and hydrophobic interactions.

Spectroscopic and Physical Properties

- NMR Signatures : In acetamide derivatives, the NH proton typically resonates at δ 10.0–10.5 ppm (e.g., δ 10.33 in and ) . The sulfonyl group in the target compound may deshield adjacent thiophene protons, shifting their signals upfield compared to acetylated analogs .

- Melting Points : Sulfonated compounds generally exhibit higher melting points due to strong intermolecular interactions. For example, the thiazole acetamide in melts at 459–461 K, whereas acetamides with smaller substituents (e.g., ) lack reported high melting points .

常见问题

Q. What are the optimized synthetic protocols for preparing N-(3-((3,4-dimethylphenyl)sulfonyl)thiophen-2-yl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of sulfonyl-acetamide derivatives typically involves sequential sulfonation and acetylation steps. For example, in related compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, sulfonamide intermediates are acetylated using acetic anhydride under reflux conditions, yielding crystalline products after solvent evaporation . Key factors include:

- Reagent stoichiometry : Excess acetic anhydride ensures complete acetylation.

- Temperature control : Reflux at ~120°C prevents side reactions (e.g., hydrolysis).

- Purification : Slow evaporation of ethanol yields high-purity crystals (≥95% by NMR).

Variations in sulfonating agents (e.g., chlorosulfonic acid vs. SO₃ complexes) or acetyl donors (acetyl chloride vs. anhydride) may alter yields by 10–15% due to steric or electronic effects .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR resolve aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyls (δ 168–170 ppm). Methyl groups on the dimethylphenyl moiety appear as singlets (δ 2.3–2.5 ppm) .

- X-ray Crystallography : Bond lengths (e.g., C–S = 1.76–1.79 Å, C=O = 1.21 Å) and torsion angles (e.g., sulfonyl group dihedral angles = 15–20°) validate geometry . Intermolecular interactions, such as C–H···O hydrogen bonds (2.8–3.0 Å), stabilize crystal packing .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 363.08 for C₁₄H₁₅NO₃S₂) .

Advanced Research Questions

Q. How do intermolecular non-covalent interactions in the crystal structure of this compound influence its physicochemical stability?

Methodological Answer: Crystallographic studies reveal that C–H···O interactions between sulfonyl oxygen and methyl/aryl hydrogens create a head-to-tail molecular arrangement, enhancing thermal stability (decomposition >250°C) . For example:

| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |

|---|---|---|---|

| C9–H9B···O3 | 2.89 | 147 | Chain propagation |

| C2–H5···O5 | 3.02 | 155 | Lattice cohesion |

| These interactions reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but improve shelf life under ambient conditions . |

Q. How can discrepancies in reaction outcomes between different synthetic routes (e.g., acetylation agents or sulfonation steps) be systematically analyzed and resolved?

Methodological Answer: Contradictions in yield or purity arise from:

- Competing side reactions : Nitro group reduction during sulfonation (observed in analog synthesis) .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve acetylation efficiency by 20% vs. uncatalyzed routes .

Resolution strategies :

DoE (Design of Experiments) : Vary temperature (80–140°C), solvent (toluene vs. DMF), and catalyst loading to identify optimal conditions.

HPLC-MS monitoring : Track intermediates (e.g., sulfonamide precursors) to pinpoint bottlenecks.

Crystallization screening : Use mixed solvents (ethanol/water) to enhance purity (>99% by XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。